Unique Spermicidal and Ovulation‑Inhibiting Activity Differentiates Pentadecanamide from Other Fatty Acid Amides
Pentadecanamide exhibits a rare pharmacological profile within the fatty acid amide class: it inhibits ovulation in rats and cows and acts as an effective spermicide when formulated as a vaginal gel . In contrast, widely studied fatty acid amides such as palmitoylethanolamide (PEA) and oleamide are not reported to possess spermicidal or ovulation‑inhibiting properties; their primary activities involve PPARα activation, antinociception, or sleep induction . This unique activity profile makes pentadecanamide a compelling candidate for reproductive biology research, whereas analogs like PEA or oleamide would not serve as functional substitutes.
| Evidence Dimension | In vivo reproductive pharmacology |
|---|---|
| Target Compound Data | Inhibition of ovulation (rats and cows); effective spermicide (vaginal gel formulation) |
| Comparator Or Baseline | Palmitoylethanolamide (PEA), oleamide: no reported spermicidal or ovulation‑inhibiting activity |
| Quantified Difference | Qualitative difference: pentadecanamide displays unique contraceptive bioactivity not observed in comparator fatty acid amides |
| Conditions | In vivo rodent and bovine models; intravaginal gel formulation |
Why This Matters
This activity represents a distinct application niche not served by other commercially available fatty acid amides, guiding procurement for reproductive toxicology or contraceptive research.
